2,4-Dichlorobenzhydrazide
Overview
Description
2,4-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It is widely used in various scientific research applications .
Synthesis Analysis
2,4-Dichlorobenzhydrazide serves as a reagent for compound synthesis, a catalyst for organic reactions, and a laboratory reagent for biochemical and physiological investigations . It is used as a versatile reagent for synthesizing diverse compounds .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzhydrazide consists of a benzene ring with two chlorine atoms and a hydrazide group attached to it . The exact mass of the molecule is 203.9857182 g/mol .Physical And Chemical Properties Analysis
2,4-Dichlorobenzhydrazide is a crystalline white solid that exhibits solubility in water, ethanol, and various organic solvents . It has a molecular weight of 205.04 g/mol, and its computed properties include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Compound Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 2,4-Dichlorobenzhydrazide is used as a versatile reagent for synthesizing diverse compounds .
- Methods of Application: The specific methods of application can vary depending on the type of compound being synthesized. Generally, it would be mixed with other reagents under controlled conditions to facilitate the desired chemical reaction .
- Results or Outcomes: The outcome of these reactions is the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process .
Catalyst in Organic Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 2,4-Dichlorobenzhydrazide acts as a catalyst in organic reactions .
- Methods of Application: As a catalyst, it is used to speed up certain organic reactions. The specific methods of application can vary depending on the reaction .
- Results or Outcomes: The use of 2,4-Dichlorobenzhydrazide as a catalyst can lead to faster and more efficient reactions. The specific results would depend on the particular reaction .
Biochemical and Physiological Studies
- Scientific Field: Biochemistry and Physiology
- Application Summary: 2,4-Dichlorobenzhydrazide is used as a laboratory reagent for conducting biochemical and physiological studies .
- Methods of Application: In these studies, it acts as an oxidizing agent, leading to potential oxidative damage to cellular components .
- Results or Outcomes: It exhibits the ability to interact with enzymes, proteins, and other cellular components, thereby affecting their activity .
Herbicides
- Scientific Field: Agricultural Science
- Application Summary: 2,4-Dichlorobenzhydrazide is used in the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide .
- Methods of Application: It is employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Results or Outcomes: The use of 2,4-D based herbicides can effectively control the growth of wide leaf weeds, improving crop yield .
Adsorbents for Removing Pesticides
- Scientific Field: Environmental Science
- Application Summary: 2,4-Dichlorobenzhydrazide is used in the synthesis of adsorbents for removing pesticides from effluents .
- Methods of Application: The synthesized adsorbents are used to treat effluents containing pesticides .
- Results or Outcomes: The use of these adsorbents can effectively remove pesticides from effluents, reducing environmental pollution .
Antiproliferative and Antibacterial Activity
- Scientific Field: Medical and Pharmaceutical Research
- Application Summary: 2,4-Dichlorobenzhydrazide is used in the synthesis of new thiazolidine-2,4-dione derivatives, which have shown in vitro antiproliferative and antibacterial activity .
- Methods of Application: The synthesized compounds are tested on various bacterial strains and cancer cells to evaluate their antiproliferative and antibacterial properties .
- Results or Outcomes: The synthesized compounds have shown promising results in inhibiting the growth of bacteria and cancer cells .
Safety And Hazards
properties
IUPAC Name |
2,4-dichlorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQHOGSXXSMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206883 | |
Record name | 2,4-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzhydrazide | |
CAS RN |
5814-06-2 | |
Record name | 2,4-Dichlorobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5814-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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